7-Chloro-4-hydrazinoquinoline hydrochloride 7-Chloro-4-hydrazinoquinoline hydrochloride
Brand Name: Vulcanchem
CAS No.: 786727-08-0
VCID: VC16223403
InChI: InChI=1S/C9H8ClN3.ClH/c10-6-1-2-7-8(13-11)3-4-12-9(7)5-6;/h1-5H,11H2,(H,12,13);1H
SMILES:
Molecular Formula: C9H9Cl2N3
Molecular Weight: 230.09 g/mol

7-Chloro-4-hydrazinoquinoline hydrochloride

CAS No.: 786727-08-0

Cat. No.: VC16223403

Molecular Formula: C9H9Cl2N3

Molecular Weight: 230.09 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-4-hydrazinoquinoline hydrochloride - 786727-08-0

Specification

CAS No. 786727-08-0
Molecular Formula C9H9Cl2N3
Molecular Weight 230.09 g/mol
IUPAC Name (7-chloroquinolin-4-yl)hydrazine;hydrochloride
Standard InChI InChI=1S/C9H8ClN3.ClH/c10-6-1-2-7-8(13-11)3-4-12-9(7)5-6;/h1-5H,11H2,(H,12,13);1H
Standard InChI Key IUWWSSGVZWPHMU-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CN=C2C=C1Cl)NN.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

7-Chloro-4-hydrazinoquinoline hydrochloride belongs to the quinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. The hydrochloride salt form enhances its solubility in polar solvents, facilitating its use in synthetic applications. Key molecular parameters include:

PropertyValueSource
Empirical FormulaC₉H₉ClN₃·HCl
Molecular Weight230.09 g/mol
CAS Registry Number786727-08-0
Melting Point219–225°C (decomposition)
Boiling Point413.5°C (predicted)
Density1.43 g/cm³
pKa6.70 (predicted)

The compound’s planar structure allows for π-π stacking interactions, critical for binding biological targets such as DNA or enzyme active sites . X-ray crystallographic studies of related hydrazones reveal edge-to-edge hydrogen-bonded chains and three-dimensional networks stabilized by intermolecular interactions .

Synthesis and Purification

Synthetic Routes

The hydrochloride salt is typically synthesized via nucleophilic substitution of 4,7-dichloroquinoline with hydrazine hydrate under reflux conditions :

Reaction Scheme

4,7-Dichloroquinoline+Hydrazine HydrateEthanol, Reflux7-Chloro-4-hydrazinoquinolineHClHydrochloride Salt\text{4,7-Dichloroquinoline} + \text{Hydrazine Hydrate} \xrightarrow{\text{Ethanol, Reflux}} \text{7-Chloro-4-hydrazinoquinoline} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

Optimized Procedure :

  • Dissolve 4,7-dichloroquinoline (4.00 mmol) and hydrazine hydrate (40.0 mmol) in absolute ethanol (50 mL).

  • Reflux for 6–8 hours until completion (monitored by TLC).

  • Cool to 0°C for crystallization, yielding 7-chloro-4-hydrazinoquinoline (87%).

  • Treat with concentrated HCl in ethanol to form the hydrochloride salt.

Key Spectral Data :

  • IR (KBr): 3320 cm⁻¹ (N–H stretch), 1607 cm⁻¹ (C=N stretch).

  • ¹H NMR (DMSO-d₆): δ 8.56–8.40 (2H, quinoline H5/H2), 7.97 (1H, quinoline H8), 5.31 ppm (br s, NH₂).

  • MS: m/z 194 ([M+H]⁺, 35Cl isotope).

Applications in Organic Synthesis

Precursor for Biologically Active Derivatives

The hydrazine group at position 4 undergoes condensation with carbonyl compounds to form hydrazones, a class of ligands with demonstrated pharmacological activities:

Antimicrobial Agents

Reaction with heteroaromatic aldehydes yields hydrazone derivatives exhibiting broad-spectrum antibacterial activity. For example:

  • 4-{2-[(6-Methyl-2-chloroquinolin-3-yl)methylidene]hydrazinyl}-7-chloroquinoline (Compound 4a) showed MIC values of 8 µg/mL against Escherichia coli and Staphylococcus aureus .

  • 7-Chloro-1-(ethoxycarbonylmethylthio)-1,2,4-triazolo[4,3-a]quinoline (Compound 8) inhibited Pseudomonas aeruginosa at 16 µg/mL .

Antileishmanial Compounds

Hydrazone derivatives of 7-chloro-4-hydrazinoquinoline demonstrated nanomolar activity against Leishmania braziliensis:

  • Compound 6: IC₅₀ = 30 ng/mL against intracellular amastigotes .

  • Compound 7: IC₅₀ = 20 ng/mL, with selectivity index >100 over murine macrophages .

Pharmacological Activities

Mechanism of Action

The antileishmanial activity correlates with nitric oxide (NO) production in macrophages, enhancing parasite clearance . Antimicrobial effects arise from intercalation into microbial DNA and inhibition of topoisomerase IV .

Comparative Efficacy

Table 2: Biological Activity of Selected Derivatives

CompoundTarget OrganismIC₅₀/MICReference
Hydrazone 4aE. coli8 µg/mL
Triazoloquinoline 5L. braziliensis30 ng/mL
Mercaptoacetic 6P. aeruginosa16 µg/mL
ParameterSpecificationSource
GHS ClassificationWarning (GHS07)
Hazard StatementsH315, H319, H335
Precautionary MeasuresUse PPE, avoid inhalation

Acute Toxicity Data :

  • Oral LD₅₀ (rat): >2000 mg/kg.

  • Dermal Irritation: Moderate (OECD 404).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator